![molecular formula C19H21N3O2 B497321 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol CAS No. 890593-02-9](/img/structure/B497321.png)
1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol is a synthetic organic compound characterized by its complex structure, which includes a biphenyl group, a triazole ring, and a propanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol typically involves multiple steps:
Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether. This can be achieved through the reaction of 4-bromobiphenyl with sodium phenoxide under basic conditions.
Introduction of the Triazole Ring: The next step is the introduction of the triazole ring. This is often done via a cyclization reaction involving a suitable precursor such as 3,5-dimethyl-1H-1,2,4-triazole.
Attachment of the Propanol Group: Finally, the propanol group is introduced through a nucleophilic substitution reaction, typically using a halogenated propanol derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the triazole ring or the biphenyl ether.
Substitution: The biphenyl ether and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the biphenyl or triazole rings.
科学研究应用
1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of antifungal or antibacterial drugs due to the presence of the triazole ring.
Materials Science: The biphenyl group imparts rigidity and stability, making this compound useful in the synthesis of polymers and advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.
作用机制
The mechanism of action of 1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring is known to interact with cytochrome P450 enzymes, inhibiting their activity. This is particularly relevant in antifungal applications where inhibition of ergosterol synthesis is desired.
Pathways Involved: The compound can disrupt cellular processes by binding to enzymes or receptors, leading to altered metabolic pathways and cellular responses.
相似化合物的比较
Similar Compounds
1-([1,1’-biphenyl]-4-yloxy)-3-(1H-1,2,4-triazol-1-yl)-2-propanol: Similar structure but lacks the dimethyl groups on the triazole ring.
1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol: Contains a chlorophenyl group instead of the biphenyl ether.
Uniqueness
1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol is unique due to the combination of its biphenyl ether and dimethyl triazole moieties, which confer specific chemical properties and biological activities not found in other similar compounds. This uniqueness makes it a valuable compound for targeted research and application development.
属性
IUPAC Name |
1-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-20-15(2)22(21-14)12-18(23)13-24-19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-11,18,23H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMAKZYWXHSLGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
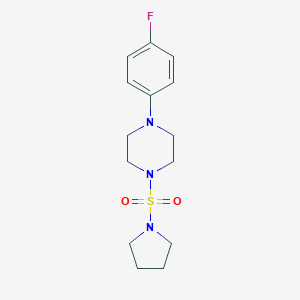
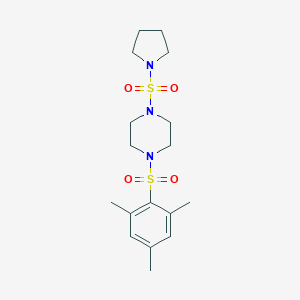
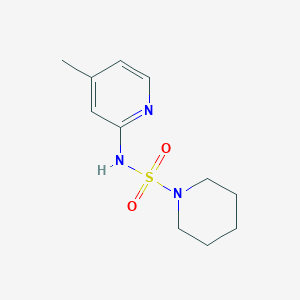
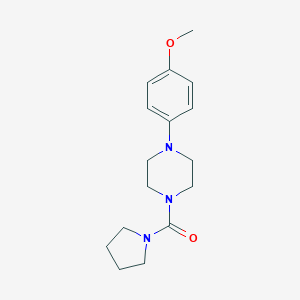
![1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B497246.png)
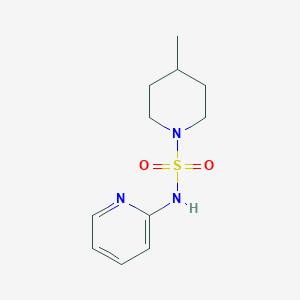
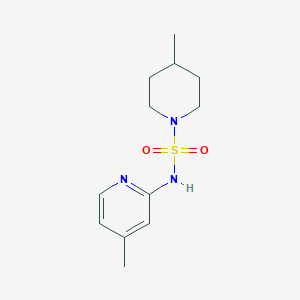
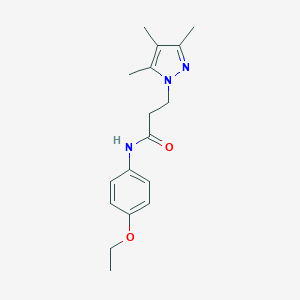
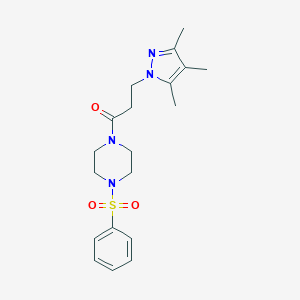
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B497255.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497256.png)
![1-(mesitylsulfonyl)-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497257.png)
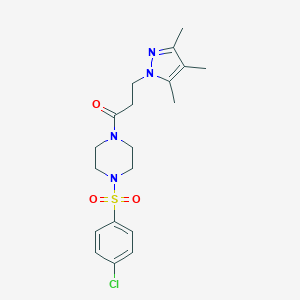
![4-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497261.png)
